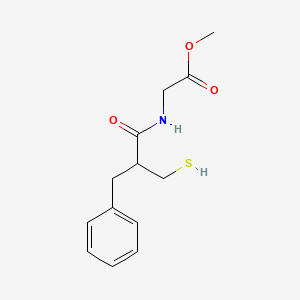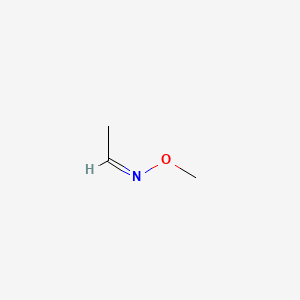
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid” is a complex organic molecule that contains a pyridine ring and an indazole ring. Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the construction of the ring system from different cyclic or acyclic precursors, or the functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and an indazole ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the indazole ring is a fused ring system containing a benzene ring and a pyrazole ring .properties
CAS RN |
1338247-24-7 |
|---|---|
Product Name |
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid |
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26122 |
synonyms |
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)